molecular formula C13H20N2O B13453574 (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide

(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide

Cat. No.: B13453574
M. Wt: 220.31 g/mol
InChI Key: IBMJEJFJDQFSCM-JQWIXIFHSA-N
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Description

(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide is a chiral compound with significant importance in various scientific fields. This compound belongs to the class of amides, characterized by the presence of a nitrogen atom attached to a carbonyl carbon atom. The specific structure of this compound includes an amino group, a methyl group, and a phenylethyl group, making it a complex and interesting molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst, followed by reaction with ammonia to obtain 2-aminobutyronitrile. This intermediate is then hydrolyzed to produce 2-aminobutanamide . Another method involves the use of Saccharomyces cerevisiae (baker’s yeast) as a whole-cell biocatalyst for the biosynthetic production of enantiopure (S)-2-aminobutyric acid, which can be further converted to (S)-2-aminobutanamide .

Industrial Production Methods: Industrial production of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, with considerations for environmental impact and safety. The use of biocatalysts and green chemistry principles is increasingly being adopted to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Hofmann rearrangement, where a primary amide reacts with a halogen (chlorine or bromine) in a strongly basic medium to convert the amide into a primary amine .

Common Reagents and Conditions: Common reagents used in the reactions of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide include halogens (chlorine, bromine), strong bases (sodium hydroxide, potassium hydroxide), and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products: The major products formed from the reactions of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide depend on the specific reaction conditions. For example, the Hofmann rearrangement produces a primary amine and carbon dioxide .

Scientific Research Applications

(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological responses, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide include other amides such as acetamide, benzamide, and butyramide. These compounds share the common amide functional group but differ in their specific substituents and overall structure .

Uniqueness: What sets (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide apart from other similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for enantioselective synthesis and research.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide

InChI

InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m0/s1

InChI Key

IBMJEJFJDQFSCM-JQWIXIFHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N

Origin of Product

United States

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